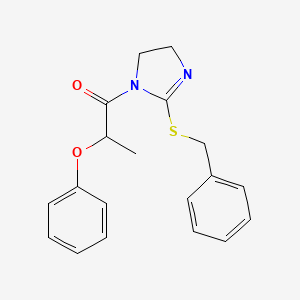
5-(9H-Carbazol-9-YL)isophthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(9H-Carbazol-9-YL)isophthalic acid, also known as DK7662, is a compound with the molecular formula C20H13NO4 . It has several other names, including 5-carbazol-9-ylbenzene-1,3-dicarboxylic acid and 5-(9H-carbazole-9-yl) isophthalic acid .
Synthesis Analysis
The synthesis of carbazole-based compounds like 5-(9H-Carbazol-9-YL)isophthalic acid often involves complex procedures. For instance, one method involves the solvothermal reaction of 5-(9H-carbazol-9-yl)-isophthalic acid and zinc nitrate in DMF/MeOH at room temperature overnight .Molecular Structure Analysis
The molecular structure of 5-(9H-Carbazol-9-YL)isophthalic acid includes a carbazole ring attached to an isophthalic acid group . The SMILES representation of the molecule isC1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)C(=O)O)C(=O)O . Physical And Chemical Properties Analysis
5-(9H-Carbazol-9-YL)isophthalic acid has a predicted boiling point of 562.7±50.0 °C and a predicted density of 1.37±0.1 g/cm3 . It also has a pKa value of 3.45±0.10 .Applications De Recherche Scientifique
Electropolymerization
Carbazole-based compounds, including “5-(9H-Carbazol-9-YL)isophthalic acid”, are attractive due to their important photochemical and thermal stability and good hole-transport ability . They are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
Biosensors
Polycarbazole and its derivatives, including “5-(9H-Carbazol-9-YL)isophthalic acid”, have been used in the development of biosensors . Their excellent optoelectronic properties and high charge carrier mobility make them potential candidates in this field .
Corrosion Inhibition
Carbazole-based compounds have been used for corrosion inhibition . Their good chemical and environmental stability make them suitable for this application .
Photovoltaics
Carbazole-based compounds have been used in the development of photovoltaic devices . Their excellent charge transport ability and strong fluorescence make them ideal for this application .
Electroluminescent Devices
Carbazole-based compounds have been used in the development of electroluminescent devices . Their excellent optoelectronic properties and high charge carrier mobility make them potential candidates in this field .
Field-Effect Transistors
Carbazole-based compounds have been used in the development of field-effect transistors . Their excellent optoelectronic properties and high charge carrier mobility make them potential candidates in this field .
Supercapacitors
Carbazole-based compounds have been used in the development of supercapacitors . Their excellent optoelectronic properties and high charge carrier mobility make them potential candidates in this field .
Light-Emitting Devices
Molecular crystals with desirable structures and tunable photoluminescence, such as those based on “5-(9H-Carbazol-9-YL)isophthalic acid”, are highly important for applications as lasers, sensors, and light-emitting devices .
Propriétés
IUPAC Name |
5-carbazol-9-ylbenzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO4/c22-19(23)12-9-13(20(24)25)11-14(10-12)21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-11H,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBOFYVDIUYNAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(9H-Carbazol-9-YL)isophthalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2862948.png)

![(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)hydrazine hydrochloride](/img/structure/B2862951.png)

![1-methyl-9-(3-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2862955.png)
![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2862956.png)



![(Dimethylcarbamoyl)(phenyl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2862964.png)


